molecular formula C16H20N2O5 B2849904 (2S,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-3-phenylpiperazine-2-carboxylic acid CAS No. 2243505-98-6

(2S,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-3-phenylpiperazine-2-carboxylic acid

Cat. No.: B2849904
CAS No.: 2243505-98-6
M. Wt: 320.345
InChI Key: LBMFCDAZAJTRAE-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-3-phenylpiperazine-2-carboxylic acid is a useful research compound. Its molecular formula is C16H20N2O5 and its molecular weight is 320.345. The purity is usually 95%.
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Mechanism of Action

Mode of Action

It’s known that the compound undergoes a slow syn-elimination of ammonia from its structure .

Biochemical Pathways

These effects could include changes in cellular signaling, gene expression, and metabolic processes .

Pharmacokinetics

The pharmacokinetics of EN300-6479140, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently under investigation. It’s known that N-Nitrosamines, which can form as impurities in the process of chemical drug production, are oxidized by cytochrome P450, leading to the production of cancerogenic diazonium salts . .

Action Environment

The action, efficacy, and stability of EN300-6479140 are likely influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules, and the specific cellular context. For instance, the EN300 from Extech Instruments, a rugged 5-in-1 environmental meter, measures humidity, temperature, air velocity, light, and sound, which could potentially influence the action of EN300-6479140 .

Properties

IUPAC Name

(2S,3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-3-phenylpiperazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-9-11(19)17-12(13(18)14(20)21)10-7-5-4-6-8-10/h4-8,12-13H,9H2,1-3H3,(H,17,19)(H,20,21)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMFCDAZAJTRAE-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)NC(C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)N[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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